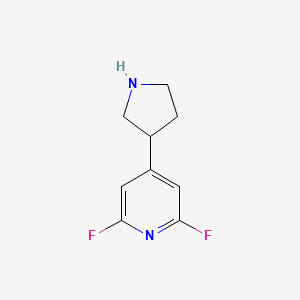

2,6-Difluoro-4-(3-pyrrolidinyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2N2 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2,6-difluoro-4-pyrrolidin-3-ylpyridine |

InChI |

InChI=1S/C9H10F2N2/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6/h3-4,6,12H,1-2,5H2 |

InChI Key |

OSLRVALHUZUWFG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=NC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Difluoro 4 3 Pyrrolidinyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine reveals two primary strategic disconnections. The most logical and common disconnection is at the C-N bond linking the pyrrolidine (B122466) ring to the pyridine (B92270) core. This approach simplifies the synthesis into two key building blocks: a suitably activated 2,6-difluoropyridine (B73466) derivative and a 3-aminopyrrolidine (B1265635) precursor. The pyridine ring would require an electrophilic center at the C-4 position, typically furnished with a good leaving group like a halogen, to facilitate a nucleophilic aromatic substitution (SNAr) reaction with the pyrrolidine.

A second, more fundamental disconnection involves breaking down the 2,6-difluoropyridine ring itself. This leads to acyclic precursors that can be assembled through cycloaddition or condensation reactions to form the heterocyclic core de novo. This strategy is more complex but offers versatility in introducing various substituents onto the pyridine ring from the outset.

De Novo Synthetic Routes to the 2,6-Difluoropyridine Core

The construction of the 2,6-difluoropyridine scaffold is a critical step, as the fluorine atoms are essential for both modulating the electronic properties of the ring and activating it for subsequent reactions.

A prevalent and industrially viable method for synthesizing 2,6-difluoropyridine is through halogen exchange (HALEX) reactions, specifically via nucleophilic aromatic substitution (SNAr) on polychlorinated pyridines. lookchem.comnih.gov This strategy leverages the lower cost and availability of chloropyridines.

The conversion of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine is typically achieved by treatment with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. google.comgoogleapis.com Solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are commonly employed to facilitate the dissolution of the fluoride salt and promote the reaction. google.com For instance, reacting 2,6-dichloropyridine with anhydrous KF in DMSO at temperatures between 175-192°C allows for the formation and distillation of the lower-boiling 2,6-difluoropyridine product. google.com The efficiency of this reaction is sensitive to conditions such as temperature, solvent purity, and the absence of water. google.com Cesium fluoride is a more reactive fluorinating agent but is also more expensive. lookchem.com

The table below summarizes typical conditions for the fluorination of dichloropyridines.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 186 | 96.3 | google.com |

| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235 | 62 (conversion) | google.com |

| 3-Substituted-2,6-dichloropyridines | CsF | DMSO | 100-150 | 73-98 | lookchem.com |

De novo synthesis offers an alternative to modification of a pre-existing ring and allows for the construction of the pyridine core from acyclic precursors. illinois.edu These methods are broadly categorized into cycloaddition and condensation reactions.

Cycloaddition Reactions: Diels-Alder and related [4+2] cycloaddition reactions are powerful tools for forming six-membered rings. rsc.org In the context of pyridine synthesis, an inverse-electron-demand Diels-Alder reaction is often employed, where an electron-poor diene (e.g., a 1,2,4-triazine) reacts with a dienophile. acsgcipr.org The initial cycloadduct typically extrudes a small, stable molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. acsgcipr.org While highly versatile, the availability of the requisite substituted diene and dienophile precursors can be a limitation. acsgcipr.org

Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis, or more modern variations, involve the condensation of components that provide the atoms for the final ring. For example, 4-substituted-pyridine-2,6-dicarboxylic acid derivatives can be synthesized in a one-pot reaction from pyruvates and aldehydes, which first form a dihydropyran derivative that subsequently reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form the pyridine ring. researchgate.net Such methods are effective for creating highly substituted pyridines under mild conditions. illinois.eduresearchgate.net

Introduction of the Pyrrolidinyl Moiety via Cross-Coupling or Amidation Reactions

Once the 2,6-difluoropyridine core is established, the final key step is the attachment of the pyrrolidinyl group at the C-4 position. The two fluorine atoms at the 2- and 6-positions are strongly electron-withdrawing, which activates the C-4 position for nucleophilic attack.

The most direct method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. A 2,6-difluoro-4-halopyridine (e.g., 2,6-difluoro-4-chloropyridine) serves as the electrophile, which reacts with 3-aminopyrrolidine (or a protected version) as the nucleophile. The reaction typically proceeds under basic conditions to neutralize the generated acid. This SNAr approach is highly favored due to the electronic activation provided by the ortho and para fluorine atoms, a principle well-established in the chemistry of polyfluorinated heteroaromatics. mdpi.comnih.gov Syntheses of analogous 4-(pyrrolidino)pyridine derivatives have been successfully achieved via SNAr reactions between 4-halopyridines and pyrrolidine. researchgate.net

For the synthesis of enantiomerically pure final products, a chiral pyrrolidine precursor is required. The pyrrolidine fragment is a common motif in many natural products and pharmaceuticals, and numerous methods for its stereoselective synthesis have been developed. mdpi.com

A large pool of chiral pyrrolidine derivatives is accessible from natural amino acids, such as L-proline or L-hydroxyproline, which provide a readily available source of optical purity. mdpi.com For instance, (S)-prolinol, obtained by the reduction of L-proline, is a versatile starting material for a variety of pyrrolidine-containing drugs. mdpi.com More complex substituted pyrrolidines can be synthesized through multi-step sequences involving techniques like asymmetric hydrogenation, cyclization of acyclic precursors, or diastereoselective reductions. mdpi.comnih.govnih.gov The synthesis of specific analogs, such as (R)-2-(2,5-Difluorophenyl)pyrrolidine, would involve asymmetric methods to control the stereocenter at the C-2 position of the pyrrolidine ring.

When a pre-synthesized, enantiomerically pure pyrrolidine precursor is used, its attachment to the achiral 2,6-difluoropyridine ring via an SNAr reaction is typically stereoretentive. The reaction occurs at the nitrogen atom of the pyrrolidine and does not involve the chiral center(s), thus preserving the established stereochemistry.

If the synthesis were to involve the creation of a new stereocenter during the attachment process, stereoselective methods would be necessary. For example, asymmetric synthesis of related 2,6-disubstituted piperidinols has been accomplished through the stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts, demonstrating that stereoselectivity can be induced in reactions involving pyridine rings. nih.gov However, for the direct attachment of a 3-pyrrolidinyl group, the use of a resolved chiral precursor is the most straightforward and common strategy.

Functional Group Transformations and Protecting Group Strategies

The synthesis of this compound involves two critical functional group transformations: the formation of a new carbon-nitrogen bond via nucleophilic aromatic substitution and the subsequent removal of a protecting group.

Protecting Group Strategy: The key to a successful and high-yielding synthesis is the use of a protecting group on the pyrrolidine ring's secondary amine. The most commonly employed protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The starting nucleophile is therefore tert-butyl 3-aminopyrrolidine-1-carboxylate.

The rationale for using the Boc protecting group is twofold:

It prevents the secondary amine of the pyrrolidine ring from competing with the primary amine at the 3-position as a nucleophile.

It enhances the solubility of the pyrrolidine reactant in common organic solvents and provides a stable, often crystalline, intermediate that is easier to purify.

The SNAr reaction is carried out by coupling 2,6-difluoro-4-halopyridine (where the halo group is typically chloro or fluoro) with tert-butyl 3-aminopyrrolidine-1-carboxylate. This forms the protected intermediate, tert-butyl 3-((2,6-difluoropyridin-4-yl)amino)pyrrolidine-1-carboxylate.

Deprotection: The final functional group transformation is the removal of the Boc group. This is typically accomplished under acidic conditions. Treatment of the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or methanol, efficiently cleaves the carbamate (B1207046) to reveal the secondary amine of the pyrrolidine ring. researchgate.netmdpi.comresearchgate.net This step is usually high-yielding and the final product can often be isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can be purified by crystallization.

Scalable Synthesis and Process Chemistry Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production introduces several important considerations focused on safety, cost, efficiency, and environmental impact.

Starting Material Selection: For large-scale synthesis, the cost and availability of starting materials are paramount. The synthesis of the 2,6-difluoropyridine core often starts from the more accessible 2,6-dichloropyridine, which is converted to the difluoro-derivative using a fluorinating agent like potassium fluoride (KF) in a high-boiling polar aprotic solvent such as sulfolane or DMSO. google.com Optimizing this fluorination step for high yield and purity is a key process chemistry goal.

Process Safety and Control: Nucleophilic aromatic substitution reactions can be highly exothermic. On a large scale, careful control of temperature through appropriate reactor design and controlled addition of reagents is essential to prevent thermal runaway. Continuous flow reactors are increasingly being considered for such reactions as they offer superior heat management and safety profiles compared to traditional batch reactors.

Solvent and Reagent Choice: While solvents like DMF and NMP are effective, their toxicity and high boiling points can make them problematic for large-scale use due to environmental regulations and removal difficulties. Alternative, greener solvents are often investigated. Similarly, the choice of base may shift from more expensive options like cesium carbonate to more cost-effective ones like potassium carbonate or sodium carbonate, with reaction conditions being re-optimized accordingly.

Purification Strategy: Chromatographic purification is generally avoided in large-scale production due to high cost and solvent consumption. The process is designed to yield a crude product of high purity. The use of the Boc-protected intermediate is advantageous here, as it is typically a stable solid that can be purified through crystallization or trituration. The final deprotection step is often designed to produce the product as a salt, which can also be purified by crystallization, ensuring high purity in the final active pharmaceutical ingredient (API) or intermediate.

Waste Management: A scalable process must consider waste minimization. This includes recycling solvents where possible and choosing reagents that lead to more environmentally benign byproducts. The inorganic salts produced from the base (e.g., KCl, KBr) must be disposed of properly.

Chemical Reactivity and Transformation Studies of 2,6 Difluoro 4 3 Pyrrolidinyl Pyridine

Electrophilic Reactions on the Pyridine (B92270) and Pyrrolidine (B122466) Rings

Electrophilic aromatic substitution on the pyridine ring of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is generally disfavored. The pyridine nitrogen atom, being more electronegative than carbon, inductively withdraws electron density from the ring, deactivating it towards attack by electrophiles. This deactivating effect is significantly amplified by the presence of two strongly electron-withdrawing fluorine atoms at the C2 and C6 positions. In the rare event of an electrophilic attack on a pyridine ring, it typically directs to the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. youtube.com However, for this specific molecule, the high degree of deactivation makes such reactions synthetically challenging and uncommon.

Conversely, the pyrrolidine ring, being a saturated heterocycle, does not undergo electrophilic aromatic substitution. The lone pair of electrons on the pyrrolidine nitrogen confers basicity and nucleophilicity, making it the primary site for interaction with electrophiles, as discussed in section 3.3.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atoms on the Pyridine Core

The most prominent feature of the compound's reactivity is the susceptibility of the C2 and C6 fluorine atoms to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen makes the positions ortho (C2, C6) and para (C4) to it electron-deficient and thus activated for nucleophilic attack. stackexchange.comquora.com The fluorine atoms are excellent leaving groups in SNAr reactions, further facilitating these transformations.

In this compound, the two fluorine atoms at the C2 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, a monosubstitution reaction with a nucleophile will yield a single, unambiguous product, replacing one of the fluorine atoms. The concept of regioselectivity becomes more relevant in unsymmetrically substituted difluoropyridines.

Studies on related substituted dihalopyridines show that the position of nucleophilic attack can be influenced by both steric and electronic factors. For instance, bulky substituents can hinder attack at an adjacent position. researchgate.net While the 4-(3-pyrrolidinyl) group is not exceptionally bulky, its presence can influence the reaction environment. The outcome of these reactions is also sensitive to solvent effects; nonpolar solvents can sometimes favor substitution at a specific position through the formation of a structured transition state. researchgate.net In the case of this compound, sequential disubstitution is possible, where a second nucleophile (which can be the same as or different from the first) displaces the remaining fluorine atom.

The displacement of fluorine atoms proceeds via the classical SNAr addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom (C2 or C6).

Addition Step: The nucleophile adds to the aromatic ring, breaking the C=C double bond and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor for the reaction. stackexchange.com The negative charge is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen atom, which provides significant stabilization. stackexchange.comquora.com

Elimination Step: Aromatization is restored through the rapid expulsion of the fluoride (B91410) leaving group, yielding the substituted pyridine product.

A wide variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted pyridine derivatives. The reactivity of the nucleophile plays a significant role in the reaction conditions required.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| O-Nucleophiles | Sodium Methoxide (NaOMe) | 2-Alkoxy-6-fluoro-pyridine | Alcohol solvent (e.g., Methanol), heat |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), Primary/Secondary Amines | 2-Amino-6-fluoro-pyridine | Polar aprotic solvent (e.g., DMSO, NMP), often with a base (e.g., K₂CO₃) |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2-Thioether-6-fluoro-pyridine | Polar aprotic solvent (e.g., DMF), room temperature or heat |

| C-Nucleophiles | Malonates, Cyanides | 2-Alkyl-6-fluoro-pyridine | Strong base, polar aprotic solvent |

Reactions Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, which imparts it with characteristic nucleophilic and basic properties. nih.gov This functionality allows for selective transformations that leave the pyridine core intact, provided that appropriate reaction conditions are chosen to avoid competing SNAr reactions.

The lone pair of electrons on the pyrrolidine nitrogen makes it an effective nucleophile for reactions with electrophilic carbon atoms.

Alkylation: The nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting acid. This reaction converts the secondary amine into a tertiary amine.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivative (an amide). This is a robust and high-yielding transformation.

These reactions are fundamental for modifying the properties of the pyrrolidine moiety and for building more complex molecular architectures.

| Reaction Type | Reagent Example | Product Structure | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylated tertiary amine | Aprotic solvent (e.g., THF, ACN), Base (e.g., K₂CO₃) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl amide | Aprotic solvent (e.g., DCM), Base (e.g., Et₃N) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | N-tosyl sulfonamide | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine) |

Ring-opening or expansion reactions involving the pyrrolidine ring attached to the pyridine core are not commonly reported. Such transformations typically require harsh conditions or specific activating groups that are not intrinsically present in the this compound structure. The C-N bonds of the saturated pyrrolidine ring are generally stable, and under most synthetic conditions, reactivity is dominated by the nucleophilic aromatic substitution on the pyridine ring or N-functionalization of the pyrrolidine amine.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

The 2,6-difluoropyridine (B73466) core of the molecule is an excellent substrate for metal-catalyzed cross-coupling reactions. The high electronegativity of the fluorine atoms makes the C2 and C6 positions highly susceptible to nucleophilic attack, which can be facilitated by transition metal catalysts such as palladium and copper. These reactions are pivotal for the construction of more complex molecular architectures by forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are expected to proceed readily at the fluorine-bearing positions. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the C2 or C6 position. The regioselectivity of this substitution would likely be influenced by the steric hindrance imposed by the 4-(3-pyrrolidinyl) substituent and the specific reaction conditions.

C-N and C-O Bond Formations: The Buchwald-Hartwig amination, a palladium-catalyzed reaction, would be a viable method for introducing a variety of amine nucleophiles at the C2 and/or C6 positions. researchgate.net Similarly, copper-catalyzed Ullmann-type reactions could be employed for the formation of C-N and C-O bonds, reacting the parent compound with amines, amides, or alcohols. rsc.orgnih.govacs.org

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Reactant | Expected Bond Formation |

|---|---|---|---|

| Suzuki | Palladium | Arylboronic acid | C-C |

| Stille | Palladium | Organostannane | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig | Palladium | Amine | C-N |

| Ullmann | Copper | Amine, Alcohol | C-N, C-O |

Chemo- and Regioselective Functionalization of the Pyrrolidine Ring

The pyrrolidine ring in this compound offers opportunities for selective functionalization, which can be challenging due to the presence of the reactive pyridine core. nih.gov The secondary amine within the pyrrolidine ring is a key site for reactions.

N-functionalization of the pyrrolidine nitrogen is a primary transformation. This can be achieved through various reactions such as acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, or reductive amination. The choice of reagents and reaction conditions would be critical to avoid competing reactions on the pyridine ring.

Functionalization of the carbon skeleton of the pyrrolidine ring is more complex and would likely require a multi-step approach. For instance, oxidation of the ring could introduce a carbonyl group, which could then serve as a handle for further modifications. The regioselectivity of such reactions would be a significant consideration, with positions alpha to the nitrogen being the most likely sites of initial reaction. researchgate.netnih.gov

Investigation of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and controlling product selectivity. Spectroscopic methods would be invaluable in these investigations. rsc.org

For the metal-catalyzed cross-coupling reactions, in-situ monitoring techniques such as NMR and IR spectroscopy could be used to observe the formation and consumption of catalytic intermediates, such as oxidative addition complexes and reductive elimination precursors. This would provide insights into the catalytic cycle and help to identify rate-limiting steps.

In the case of pyrrolidine ring functionalization, the study of reaction kinetics and the isolation and characterization of intermediates would be essential for elucidating the reaction mechanism. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model reaction pathways and predict the stability of potential intermediates, complementing experimental observations. nih.gov

Computational and Theoretical Investigations of 2,6 Difluoro 4 3 Pyrrolidinyl Pyridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). For 2,6-difluoro-4-(3-pyrrolidinyl)pyridine, these calculations would predict key structural parameters.

Table 1: Predicted Molecular Geometry Parameters (Illustrative)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-F Bond Length | ~1.34 Å | Length of the covalent bond between carbon and fluorine atoms on the pyridine (B92270) ring. |

| C-N (Pyridine) Bond Length | ~1.33 Å | Length of the carbon-nitrogen bonds within the pyridine ring. |

| C-C (Pyridine) Bond Length | ~1.39 Å | Length of the carbon-carbon bonds within the aromatic pyridine ring. |

| C4-N (Pyrrolidine) Bond Length | ~1.38 Å | Length of the bond connecting the pyridine ring to the pyrrolidine (B122466) nitrogen. |

Note: The values in this table are illustrative and based on typical values for similar chemical structures. Actual values would require specific DFT calculations.

These calculations would also map the electronic structure , revealing how electron density is distributed across the molecule. The highly electronegative fluorine atoms at the 2 and 6 positions are expected to withdraw electron density from the pyridine ring, influencing its aromaticity and the charge distribution on the nitrogen and carbon atoms. This electronic environment is a key determinant of the molecule's chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the analysis would likely show that the HOMO is localized on the electron-rich pyrrolidine ring and the pyridine nitrogen, making these sites susceptible to attack by electrophiles. Conversely, the LUMO would likely be distributed over the electron-deficient pyridine ring, particularly the carbon atoms bonded to the fluorine atoms, making them targets for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| LUMO | -1.2 | Indicates the energy of the lowest energy orbital for accepting electrons (electrophilicity). |

Note: These energy values are hypothetical and serve for illustrative purposes only.

Prediction of Chemical Shift Perturbations and Spectroscopic Signatures

Computational methods are extensively used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated.

For this compound, these calculations would predict:

¹⁹F NMR: A single resonance, as the two fluorine atoms are chemically equivalent. Its chemical shift would be indicative of the electronic environment of the fluorinated pyridine ring.

¹³C NMR: Distinct signals for each unique carbon atom. The carbons attached to the fluorine atoms (C2 and C6) would show characteristic splitting due to C-F coupling and would be significantly downfield.

¹H NMR: Signals corresponding to the protons on the pyridine and pyrrolidine rings. The chemical shifts and coupling patterns would provide information about the connectivity and conformation of the molecule.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Conformational Analysis and Energy Landscapes of the Pyrrolidine Ring and Its Orientation

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C4-N bond connecting the two rings and the puckering of the five-membered pyrrolidine ring.

A conformational analysis would involve systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This process identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. The pyrrolidine ring itself is not flat and can adopt various "puckered" conformations, such as the "envelope" and "twist" forms. The specific substituents on the ring influence which conformation is most stable. The orientation of the pyrrolidine ring relative to the pyridine ring would also be investigated to find the preferred spatial arrangement.

Theoretical Studies on Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry can elucidate the step-by-step pathways of chemical reactions. For this compound, theoretical studies could investigate potential reactions, such as nucleophilic aromatic substitution at the C-F positions or electrophilic substitution on the pyridine ring.

These studies involve locating the transition state for each step of a proposed mechanism. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate. Such calculations can help determine which of several possible reaction pathways is most likely to occur under given conditions.

Solvent Effects on Molecular Properties and Reactivity Using Implicit and Explicit Solvent Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and energy.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms and spectroscopic properties in solution.

For this compound, these models would be used to predict how properties like conformational preference and reaction energetics change in different solvents (e.g., from a nonpolar solvent like hexane (B92381) to a polar one like water).

Advanced Spectroscopic and Structural Elucidation Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a wealth of information.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. This would allow for the assignment of protons on both the pyridine (B92270) and pyrrolidine (B122466) rings. For instance, the protons on the pyrrolidine ring would likely appear in the aliphatic region, while the protons on the pyridine ring would be in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative fluorine atoms and the nitrogen atoms in the rings.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. It would show signals for the two fluorine atoms, and their coupling with neighboring protons and carbons would further confirm the substitution pattern on the pyridine ring.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing the connectivity between protons and carbons within the molecule, confirming the link between the pyrrolidinyl group and the pyridine ring.

Conformational analysis of the pyrrolidine ring and its orientation relative to the pyridine ring could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. Studies on similar heterocyclic systems often employ these methods to determine preferred conformations in solution. mdpi.comresearchgate.net

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

In a research context, MS is also a powerful tool for real-time reaction monitoring. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass spectrometer can be used to follow the progress of the synthesis of this compound, identifying intermediates and byproducts. nih.govacs.org This is particularly useful for optimizing reaction conditions to maximize the yield and purity of the desired product. Furthermore, when dealing with complex mixtures, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the individual components. The mass spectra of fluorinated pyridine derivatives can exhibit characteristic fragmentation patterns, often involving the loss of fluorine or parts of the substituent. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

This method would definitively establish the connectivity of the atoms and the planarity of the pyridine ring, as well as the puckering of the pyrrolidine ring. researchgate.netnih.govnih.govmdpi.com For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. In the case of this compound, if the pyrrolidine ring is substituted in a way that creates a stereocenter, this technique would be essential for assigning the R or S configuration. The solid-state packing of the molecules, including any intermolecular interactions like hydrogen bonding or π-stacking, would also be revealed.

Vibrational Spectroscopy (IR, Raman) for Elucidating Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to confirm the presence of the pyridine and pyrrolidine rings and their substituents.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for C-F stretching, C-N stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching and bending vibrations. The presence of a secondary amine in the pyrrolidine ring would give rise to a characteristic N-H stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the aromatic ring are often strong in the Raman spectrum.

These techniques are also sensitive to intermolecular interactions. For example, hydrogen bonding involving the N-H group of the pyrrolidine or the nitrogen atom of the pyridine ring would lead to shifts in the corresponding vibrational frequencies. Studies of pyridine and its derivatives have shown how vibrational spectra can be used to understand their structure and bonding. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Characterization (if applicable)

If this compound is chiral, for instance, due to substitution on the pyrrolidine ring, chiroptical spectroscopy techniques would be essential for its characterization. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy, typically measured in the UV-Vis region, provides information about the stereochemistry of the molecule based on its electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum can be related to the absolute configuration of the stereocenters.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, measured in the infrared region, provides stereochemical information based on the vibrational transitions of the molecule.

These techniques are particularly useful for determining the enantiomeric purity and absolute configuration of chiral compounds in solution. Theoretical calculations are often used in conjunction with experimental ECD and VCD spectra to assign the absolute configuration. The chiroptical properties of molecules containing chiral pyrrolidinyl groups have been studied to understand the relationship between their structure and spectral features. nih.govresearchgate.netnih.gov

In-Situ Spectroscopic Techniques for Mechanistic Elucidation

In-situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms. For the synthesis of this compound, which would likely involve a nucleophilic aromatic substitution reaction, in-situ techniques could be employed to detect reactive intermediates and transition states. sci-hub.sersc.orgresearchgate.netquimicaorganica.org

Applications of 2,6 Difluoro 4 3 Pyrrolidinyl Pyridine As a Versatile Synthetic Building Block

Development of Novel Heterocyclic Scaffolds Utilizing Pyridine (B92270) and Pyrrolidine (B122466) Reactivity

The dual reactivity of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine allows for the strategic development of novel heterocyclic scaffolds. The fluorine atoms on the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the secondary amine of the pyrrolidine ring can undergo a variety of classic amine-based transformations.

The 2,6-difluoropyridine (B73466) moiety is known to be highly susceptible to substitution reactions. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. This allows for the sequential and regioselective displacement of the fluorine atoms with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is a cornerstone for constructing complex, polysubstituted pyridine derivatives. For instance, reaction with one equivalent of a nucleophile would yield a 2-substituted-6-fluoro-pyridine derivative, which can then undergo a second, different substitution at the remaining fluoro-position.

Simultaneously, the pyrrolidine's secondary amine provides a reactive handle for N-acylation, N-alkylation, N-arylation, and reductive amination reactions. This allows for the introduction of diverse functional groups and the extension of the molecular framework from the nitrogen atom. The combination of these two reactive sites in one molecule enables a modular approach to scaffold development, as illustrated in the table below.

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group/Structure |

|---|---|---|---|

| Pyridine Ring (C2/C6) | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2) | 2,6-Diaminopyridine derivatives |

| Pyridine Ring (C2/C6) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O-) | 2,6-Dialkoxypyridine derivatives |

| Pyrrolidine Nitrogen | N-Acylation | Acyl Chlorides (R-COCl) | N-Acyl pyrrolidine derivatives (Amides) |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl Halides (R-X) | N-Alkyl pyrrolidine derivatives (Tertiary Amines) |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehydes/Ketones (R-CHO/R2CO) | N-Alkyl pyrrolidine derivatives |

By strategically combining reactions at both sites, complex polycyclic and fused heterocyclic systems can be constructed. For example, an intramolecular SNAr reaction could be designed where a nucleophilic group, attached to the pyrrolidine nitrogen, displaces one of the fluorine atoms on the pyridine ring to form a novel fused ring system.

Scaffold Diversity and Library Generation in Synthetic Organic Chemistry

The modular reactivity of this compound makes it an ideal building block for the generation of compound libraries for high-throughput screening. The ability to introduce two independent points of diversity—one at the pyridine core and one at the pyrrolidine nitrogen—allows for the rapid creation of a large number of distinct analogs from a common intermediate.

A typical library synthesis strategy could involve two main stages:

Core Diversification: A common intermediate, such as N-Boc-protected this compound, could be reacted with a library of nucleophiles (e.g., various primary and secondary amines) to create an array of 2-substituted-6-fluoro-4-(pyrrolidinyl)pyridine derivatives.

Peripheral Diversification: Following the deprotection of the pyrrolidine nitrogen, this array of intermediates can then be reacted with a second library of reagents, such as a diverse set of carboxylic acids (in an amide coupling reaction) or aldehydes (in a reductive amination reaction).

This parallel synthesis approach can generate thousands of compounds with varied substituents, shapes, and physicochemical properties, which is highly valuable for exploring chemical space in drug discovery programs. The pyrrolidine motif is a well-known "privileged scaffold" in medicinal chemistry, frequently found in successful drugs, as it can improve aqueous solubility and provide key hydrogen bonding interactions with biological targets. Combining this scaffold with the synthetically versatile difluoropyridine core provides a robust platform for generating novel chemical entities with potential therapeutic applications.

Precursor in the Synthesis of Complex Natural Product Analogs

Many natural products contain pyridine or pyrrolidine rings as core structural elements. This compound can serve as a valuable precursor for the synthesis of simplified or modified analogs of such natural products. The difluoropyridine unit can function as a bioisostere for other aromatic or heterocyclic rings, while the pyrrolidine unit mimics the structure of the amino acid proline, which is ubiquitous in natural peptides and alkaloids.

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. If the racemic starting material can be resolved into its individual enantiomers, or if an enantiomerically pure version is synthesized, it opens up applications in asymmetric synthesis.

The chiral, enantiopure forms of the molecule could potentially be used in several ways:

Chiral Ligands: The nitrogen atoms of the pyridine ring and the pyrrolidine ring can act as coordination sites for metal catalysts. By functionalizing the pyrrolidine nitrogen with another ligating group, a chiral pincer-type or bidentate ligand could be synthesized. Such chiral ligands are crucial for developing catalysts for asymmetric reactions, including hydrogenations, C-C bond formations, and cyclizations.

Chiral Auxiliaries: An enantiopure form of the molecule could be temporarily attached to a prochiral substrate. The inherent chirality of the pyrrolidinylpyridine moiety would then direct a subsequent chemical transformation to occur stereoselectively, favoring the formation of one enantiomer of the product over the other. After the reaction, the auxiliary can be cleaved and recovered.

Organocatalysts: Pyrrolidine derivatives are famous for their role in asymmetric organocatalysis, particularly in enamine and iminium ion-mediated reactions. Chiral 4-pyrrolidinopyridine (B150190) structures have been explored as potent nucleophilic catalysts. The enantiopure forms of this compound could serve as precursors to novel planar-chiral or C2-symmetric organocatalysts for various asymmetric transformations.

The development and application in this area would, however, depend on the accessibility of the compound in an enantiomerically pure form.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of functionalized pyridine (B92270) derivatives often relies on multi-step sequences that may involve hazardous reagents, stoichiometric oxidants, and non-ideal solvents, leading to significant waste generation. wikipedia.org Future research must prioritize the development of "green" synthetic routes to 2,6-difluoro-4-(3-pyrrolidinyl)pyridine and its analogues.

A primary challenge is the replacement of traditional solvents with more environmentally friendly alternatives. The exploration of aqueous media or solvent-free conditions represents a significant step forward. nih.govbhu.ac.in For instance, procedures for the amination of polyhalogenated pyridines have been developed using water as a solvent, which could be adapted for the coupling of 3-aminopyrrolidine (B1265635) with a 2,4,6-trifluoropyridine (B32590) precursor. semanticscholar.org Similarly, embracing principles of atom economy through catalyst-centric and waste-minimizing reaction designs is crucial. bhu.ac.in The use of reusable catalysts, such as activated fly ash, has shown promise in the synthesis of other pyridine systems and could be explored here. bhu.ac.in

| Approach | Traditional Method | Sustainable Alternative | Key Advantages |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Water, ethanol, or solvent-free conditions | Reduced toxicity, cost, and environmental impact. nih.gov |

| Catalysis | Stoichiometric reagents | Reusable solid catalysts (e.g., fly ash) | Catalyst recovery and reuse, waste reduction. bhu.ac.in |

| Efficiency | Multiple linear steps | One-pot or multi-component reactions | Reduced reaction time, energy consumption, and purification steps. nih.gov |

This table outlines potential shifts from traditional synthetic methods towards more sustainable protocols for preparing pyridine derivatives.

Exploration of Catalytic Asymmetric Synthesis Routes to Enantiopure Forms

The pyrrolidine (B122466) moiety of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Accessing these in an enantiomerically pure form is critical, as different enantiomers can exhibit distinct biological activities and physical properties. Current synthetic routes may produce a racemic mixture, necessitating challenging and costly chiral resolution steps.

Future research should focus on developing catalytic asymmetric methods to directly synthesize specific enantiomers. mdpi.com Several promising strategies could be adapted for this purpose:

Organocatalysis : Chiral pyrrolidine-based catalysts, such as those derived from proline, have been successfully used to promote a wide range of enantioselective transformations, including Michael additions to form substituted pyrrolidines. rsc.orgrsc.org

Transition Metal Catalysis : Copper-catalyzed asymmetric alkylation of alkenyl pyridines using chiral diphosphine ligands has proven effective for creating chiral pyridine derivatives. nih.govnih.govresearchgate.net This approach could potentially be applied to a precursor of the target molecule.

Biocatalysis : The use of engineered enzymes offers a powerful, environmentally friendly route to chiral amines and heterocycles with high enantioselectivity. whiterose.ac.uk

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated heterocycles often involves highly reactive and potentially hazardous reagents, such as elemental fluorine or strong acids. researchgate.neteurekalert.org Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for such reactions. rsc.orgmit.edu The small reactor volumes and enhanced heat and mass transfer in flow systems mitigate the risks associated with exothermic reactions and allow for precise control over reaction parameters. mit.eduuc.pt

Future work should aim to translate the synthesis of this compound to a continuous flow platform. This could involve the flow synthesis of key intermediates, such as fluorinated pyridines, or the development of a fully integrated, multi-step flow process. acs.org Furthermore, integrating flow reactors with automated optimization and purification systems could accelerate the discovery of new derivatives and the production of libraries for screening purposes. researchgate.net The use of immobilized reagents and scavengers within the flow path can also streamline purification, leading to higher purity products without traditional work-up procedures. uc.pt

| Parameter | Batch Synthesis | Flow Synthesis | Advantages of Flow Synthesis |

| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes, better heat dissipation. | Reduced risk of thermal runaway and exposure. rsc.org |

| Scalability | Often requires re-optimization for larger scales. | Scaled by running the system for longer times. | More straightforward and predictable scale-up. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Improved reproducibility and yield. mit.edu |

| Integration | Multi-step processes require isolation of intermediates. | Can telescope multiple reaction steps sequentially. | Reduced manual handling and process time. acs.org |

This table compares key features of batch versus continuous flow synthesis for the production of fluorinated heterocycles.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives with tailored functionalities. For this compound, methods like Density Functional Theory (DFT) can be employed to understand its electronic structure and predict how modifications will influence its chemical behavior. researchgate.netresearchgate.net

Future research should leverage computational modeling to:

Predict Reactivity : Calculate properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies to predict sites of reactivity for electrophilic or nucleophilic attack. iucr.org

Design New Analogues : Systematically model the effects of adding different substituents to either the pyridine or pyrrolidine ring. This could be used to fine-tune the electronic properties, for instance, to enhance the rate of a desired reaction or to block unwanted side reactions. acs.org

Elucidate Reaction Mechanisms : Use computational tools to map out the transition states and intermediates of potential reactions, providing insights that can help in optimizing reaction conditions.

By integrating computational design with experimental synthesis, researchers can accelerate the discovery of new derivatives with precisely controlled reactivity and properties, minimizing the trial-and-error approach of traditional synthetic chemistry.

Discovery of Novel Reactivity Modes for Fluorinated Pyridines and Pyrrolidines

The unique electronic properties of the this compound scaffold—an electron-deficient pyridine ring coupled with a nucleophilic secondary amine—suggest a rich and underexplored reactivity profile. The fluorine atoms act as powerful electron-withdrawing groups, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). acs.org They also activate adjacent C-H bonds.

Future research should focus on discovering and exploiting novel reactivity modes:

Selective C-H Functionalization : While the fluorine atoms are good leaving groups for SNAr, the C-H positions on the pyridine ring (positions 3 and 5) could be targets for direct functionalization. nih.govnih.govorgsyn.orgresearchgate.net Developing catalytic methods to selectively introduce new groups at these positions would provide rapid access to a diverse range of new analogues.

Tandem Reactions : The presence of multiple reactive sites could be leveraged in tandem or cascade reactions. For example, a reaction could be initiated at the pyrrolidine nitrogen, followed by an intramolecular cyclization or rearrangement involving the pyridine ring.

Fluorine as a Control Element : The fluorine atoms could be used not just as static substituents but as removable activating groups. For instance, after guiding a transformation at another position, one or both fluorine atoms could be displaced or removed under specific conditions. nih.gov

Exploring these novel pathways will unlock the full synthetic potential of this building block and lead to the creation of complex molecular architectures that are currently difficult to access. acs.org

Multi-Component Reactions Incorporating the Target Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for building molecular complexity. bohrium.comacsgcipr.orgresearchgate.net They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. nih.govtaylorfrancis.commdpi.com

A significant unaddressed challenge is the design of MCRs that either construct the this compound core in a single step or utilize it as a key building block. researchgate.nettandfonline.com

De Novo Synthesis : A potential MCR could involve the condensation of a fluorinated β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a Hantzsch-type pyridine synthesis, followed by coupling with a pyrrolidine precursor. wikipedia.org

As a Building Block : The pyrrolidine nitrogen of the target compound could act as the nucleophilic component in an MCR. For example, it could participate in a Ugi or Passerini-type reaction with an aldehyde, an isocyanide, and a carboxylic acid to append complex side chains. acs.orgacs.orgnih.gov

Developing such MCRs would represent a major advance, enabling the rapid and efficient synthesis of novel, highly substituted derivatives of this compound for various applications. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine, and how are key intermediates characterized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, using 2,6-difluoropyridine derivatives and pyrrolidine-containing boronic esters. For example, Pd(OAc)₂ with XPhos as a ligand and Cs₂CO₃ as a base in anhydrous THF at 80–100°C under inert atmosphere yields intermediates. Key intermediates are characterized by ¹H/¹³C NMR to confirm regioselectivity and purity. For instance, integration ratios in ¹H NMR distinguish major/minor isomers (e.g., E/Z configurations in fluorinated pyridines) .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, iridium complexes with similar pyridine ligands (e.g., 2,6-difluoro-3-(pyridin-2-yl)pyridine) have been resolved at 293 K, showing bond lengths and angles consistent with aromaticity (mean C–C bond length ≈ 1.39 Å, R factor < 0.05) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC (>99% purity) to assess chemical homogeneity .

Q. What are the electronic effects of fluorine substitution on the pyridine ring?

- Methodological Answer : Fluorine atoms at the 2- and 6-positions act as strong electron-withdrawing groups, reducing the pyridine ring’s electron density. This is evidenced by downfield shifts in ¹⁹F NMR (δ ≈ −110 to −120 ppm) and increased electrophilicity at the 4-position, facilitating nucleophilic substitution or cross-coupling reactions. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (e.g., LUMO localization at the 4-position) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in α4β2 nicotinic acetylcholine receptor (nAChR) binding, as seen with fluorinated ligands like 2-FA, may arise from pH-dependent cellular trapping. Competitive radioligand assays (e.g., ¹²⁵I-epibatidine binding) under varying pH gradients (using NH₄Cl or chloroquine) can differentiate surface-bound vs. intracellularly trapped compounds. Data normalization to nicotine-treated controls and ANOVA with Bonferroni correction ensure statistical rigor .

Q. What strategies optimize the catalytic efficiency of Pd-mediated reactions for this compound?

- Methodological Answer : Ligand screening (e.g., XPhos vs. SPhos) and solvent optimization (e.g., toluene vs. DMF) enhance catalytic turnover. Mechanistic studies using Hammett plots (σ values for substituents) and kinetic isotope effects (KIE ≈ 1 for C–H activation) reveal whether oxidative addition or reductive elimination is rate-limiting. Catalyst resting states (e.g., Pd(0) vs. Pd(II)) can be identified via in situ XAS or NMR .

Q. How do steric and electronic modifications influence structure-activity relationships (SAR) in related compounds?

- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen (e.g., tert-butyldimethylsilyloxy groups) to modulate lipophilicity and steric bulk. SAR is assessed via in vitro assays (e.g., IC₅₀ for kinase inhibition) and correlated with computational descriptors (ClogP, polar surface area). For example, replacing methyl with trifluoromethyl in imidazo[1,2-a]pyrazine derivatives increases metabolic stability by 30% in microsomal assays .

Data Contradiction Analysis

Q. Why do fluorinated pyridines exhibit variable bioactivity across cell lines?

- Methodological Answer : Cell permeability differences (e.g., HEK293 vs. HepG2) can be quantified via LC-MS/MS intracellular concentration measurements. Parallel artificial membrane permeability assays (PAMPA) and efflux transporter inhibition (e.g., with cyclosporine A for P-gp) identify transport mechanisms. Contradictions are resolved by normalizing activity data to intracellular drug levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.